molecular formula C14H13NO2 B147090 2,2-Diphenylglycine CAS No. 3060-50-2

2,2-Diphenylglycine

Cat. No. B147090
CAS RN: 3060-50-2
M. Wt: 227.26 g/mol
InChI Key: YBONNYNNFBAKLI-UHFFFAOYSA-N
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Description

2,2-Diphenylglycine is an aromatic dipeptide that has been studied for its ability to form unique nanostructures. It is closely related to the diphenylalanine motif found in the Alzheimer's β-amyloid polypeptide, which is known to self-assemble into ordered nanotubes. Interestingly, diphenylglycine itself has been shown to form spherical nanometric assemblies, which are both efficient in their assembly and remarkably stable .

Synthesis Analysis

The synthesis of 2,2-Diphenylglycine and its derivatives can be complex due to the potential for self-transamination processes. However, a method has been demonstrated using L-2-(2-chlorophenyl)glycine as the nitrogen source in the transamination of arylglyoxylic acids. This approach successfully produces 2-arylglycines, including 2,2-Diphenylglycine, without the interference from undesired self-transamination .

Molecular Structure Analysis

The molecular structure of 2,2-Diphenylglycine derivatives has been explored through crystallography. For instance, the crystal structure of Nα-para-bromobenzoyl-Cα.α-diphenylglycyl-glycyl-glycine tert-butylester shows that the diphenylglycine residue can adopt a helical conformation, which is a less common arrangement compared to the fully-extended conformation typically observed in other crystal structures of diphenylglycine-containing derivatives .

Chemical Reactions Analysis

2,2-Diphenylglycine can participate in various chemical reactions, including the formation of ligands for catalysis. An example is α-Diphenylphosphino-N-(pyrazin-2-yl)glycine, which is synthesized from diphenylphosphine and glyoxylic acid hydrate. This compound has been used to create nickel complexes that catalyze the selective dimerization/oligomerization of ethylene, producing but-1-ene and other α-olefins as products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-Diphenylglycine are influenced by its aromatic structure and the ability to form stable nanostructures. The spherical nanometric assemblies formed by diphenylglycine are a testament to its stability and potential for creating robust materials. Additionally, the incorporation of nonstandard amino acids like dipropylglycine (Dpg) and dibutylglycine (Dbg) into peptides containing 2,2-Diphenylglycine can influence the helical structures and crystal packing motifs, as observed in various crystallographic studies .

Scientific Research Applications

  • Nanostructure Formation : 2,2-Diphenylglycine forms spherical nanometric assemblies, showing efficient assembly and remarkable stability. These properties are similar to those observed in diphenylalanine, which forms ordered and discrete nanotubes. The formation of these nanostructures is consistent with a two-dimensional layer closure, similar to carbon and inorganic nanotubes and their corresponding fullerene-like structures (Reches & Gazit, 2004).

  • Chemical Synthesis and Catalysis : In the field of organic chemistry, 2,2-Diphenylglycine is used in the palladium-catalyzed decarboxylative allylation of allyl 2,2-diarylglycinate aryl imines. This process is significant for the synthesis of homoallylic benzophenone imine regioisomers (Wang et al., 2018). Additionally, it is involved in a decarboxylative Erlenmeyer reaction, leading to the formation of 1,2-diaryl-2-iminoalcohols, which demonstrate interesting stereochemical properties (Tang et al., 2015).

  • Crystal Structure Analysis : The crystal structure of compounds containing 2,2-Diphenylglycine has been studied, revealing that the diphenylglycine residue can adopt a helical conformation, which is a significant observation for understanding the structure-function relationships in peptides and related compounds (Valle et al., 1993).

  • Synthesis of Amino Acid Derivatives : Research has been conducted on the synthesis of diastereomerically pure 2-cyclopropylglycines, where 2,2-Diphenylglycine is utilized in the Michael addition to various Michael acceptors (Zindel & Meijere, 1994).

  • Generation of α-Amino Anions : A technique has been described for the generation of α-amino anions from aldehydes for the synthesis of homoallylic amines, employing 2,2-Diphenylglycine for amination and subsequent decarboxylation (Ding et al., 2014).

  • Phosphanyl Amino Acids Synthesis : The compound has been used in the synthesis of novel N-aryl-α-phosphanylglycines, showing potential in coordination chemistry and catalysis (Lach et al., 2010).

  • Biological Applications : In biological applications, its ability to form ordered nano-spherical assemblies is exploited for potential nanotechnological applications, particularly in biocompatible nano-objects (Reches & Gazit, 2006).

  • Metal Complexes in Polymerization : Rare-earth metal complexes derived from 2,2-Diphenylglycine have been studied for their use in polymerization processes, showing catalytic behavior in the polymerization of lactides and caprolactones (Collins et al., 2021).

Safety And Hazards

2,2-Diphenylglycine is a flammable solid and is harmful if swallowed . It should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to use explosion-proof electrical, ventilating, and lighting equipment when handling this compound . After handling, skin should be washed thoroughly . Eating, drinking, or smoking is not advised when using this product .

properties

IUPAC Name

2-amino-2,2-diphenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c15-14(13(16)17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBONNYNNFBAKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184674
Record name 2,2-Diphenylglycine
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Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diphenylglycine

CAS RN

3060-50-2
Record name 2,2-Diphenylglycine
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Record name 2,2-Diphenylglycine
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Record name 2,2-Diphenylglycine
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Record name 2,2-Diphenylglycine
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Record name α,α-diphenylglycine
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Record name 2,2-DIPHENYLGLYCINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
AFA Alshamrani, O Santoro, S Ounsworth, TJ Prior… - Polyhedron, 2021 - Elsevier
The treatment of CuX 2 (X = Cl, Br) with an equimolar amount of 2-2ʹ-diphenylglycine (DpgH) in EtOH at reflux afforded, after work up, the complexes [CuCl(Dpg)(EtOH)] 2 (1) and [(…
Number of citations: 1 www.sciencedirect.com
C Redshaw, MRJ Elsegood, KE Holmes - Angewandte Chemie, 2005 - Wiley Online Library
Organoaluminum carboxylates are attracting attention owing to their biological relevance [1] and their usefulness as precursors in materials science.[2] Bifunctional carboxylic acid …
Number of citations: 25 onlinelibrary.wiley.com
L Ding, J Chen, Y Hu, J Xu, X Gong, D Xu, B Zhao… - Organic …, 2014 - ACS Publications
An attractive strategy for generation of α-amino anions from aldehydes with applications in synthesis of homoallylic amines is described. Aromatic aldehydes can be converted to α-…
Number of citations: 33 pubs.acs.org
X Liu, A Gao, L Ding, J Xu, B Zhao - Organic letters, 2014 - ACS Publications
In this paper an aminative umpolung synthesis of aryl vicinal diamines from aldehydes and N-Ts imines is described. Electrophilic aromatic aldehydes were smoothly converted into …
Number of citations: 46 pubs.acs.org
C Redshaw, VC Gibson, W Clegg, AJ Edwards… - Journal of the Chemical …, 1997 - elibrary.ru
Reactions of [W (η-C 5 Me 5) Cl 4] with a number of functionalised amines have been studied. With 2 equivalents of the dianiline 2, 2'-(H 2 NC 6 H 4) 2 C 2 H 4 the ansa-bis (imido) …
Number of citations: 27 elibrary.ru
J Collins, O Santoro, TJ Prior, K Chen… - Journal of Molecular …, 2021 - Elsevier
Abstract Treatment of Ln(NO 3 ) 3 . 6H 2 O (Ln = La, Ce) with an equimolar amount of 2,2′-diphenylglycine (DpgH) in ethanol afforded the corresponding hexacoordinated complexes (…
Number of citations: 7 www.sciencedirect.com
J Xu, J Chen, Q Yang, L Ding, X Liu… - … Synthesis & Catalysis, 2014 - Wiley Online Library
This paper describes an efficient method for the synthesis of α‐methylidene‐γ‐amino acid esters from readily available aldehydes by using aminative umpolung strategy. Electrophilic …
Number of citations: 22 onlinelibrary.wiley.com
A Arbaoui, C Redshaw, NM Sanchez-Ballester… - Inorganica Chimica …, 2011 - Elsevier
The acyclic Schiff-base ligands (2-(OH)-5-(R 3 )C 6 H 2 -1,3-(HCNC(R 1 )(R 2 )CO 2 H), derived from the dialdehyde 2-hydroxy-5-R-1,3-benzenedicarboxaldehyde (R=Me or t-Bu) and …
Number of citations: 27 www.sciencedirect.com
YF Al-Khafaji, MRJ Elsegood, JWA Frese… - RSC advances, 2017 - pubs.rsc.org
The reaction of the dialkylzinc reagents R2Zn with the acids 2,2-Ph2C(X)(CO2H), where X = NH2, OH, ie 2,2′-diphenylglycine (dpgH) or benzilic acid (benzH2), in toluene at reflux …
Number of citations: 27 pubs.rsc.org
F Liu, J Tian, Y Liu, C Tao, H Zhu, A Zhang… - Organic Chemistry …, 2017 - pubs.rsc.org
An interesting Umpolung strategy to generate β-carbanion equivalents from a conjugated enal has been developed. The enal group of compounds 7 was chemospecifically converted …
Number of citations: 7 pubs.rsc.org

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